![molecular formula C44H48N6O4S2 B397845 2-[4-oxo-3-[4-[4-oxo-5-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-2-phenylimino-1,3-thiazolidin-3-yl]butyl]-2-phenylimino-1,3-thiazolidin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B397845.png)
2-[4-oxo-3-[4-[4-oxo-5-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-2-phenylimino-1,3-thiazolidin-3-yl]butyl]-2-phenylimino-1,3-thiazolidin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
2-[4-oxo-3-[4-[4-oxo-5-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-2-phenylimino-1,3-thiazolidin-3-yl]butyl]-2-phenylimino-1,3-thiazolidin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes mesityl and thiazolidin groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-oxo-3-[4-[4-oxo-5-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-2-phenylimino-1,3-thiazolidin-3-yl]butyl]-2-phenylimino-1,3-thiazolidin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide involves multiple steps, including the formation of thiazolidin rings and the introduction of mesityl and phenylimino groups. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine. The process may also require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-oxo-3-[4-[4-oxo-5-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-2-phenylimino-1,3-thiazolidin-3-yl]butyl]-2-phenylimino-1,3-thiazolidin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The mesityl and phenylimino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
2-[4-oxo-3-[4-[4-oxo-5-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-2-phenylimino-1,3-thiazolidin-3-yl]butyl]-2-phenylimino-1,3-thiazolidin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-oxo-3-[4-[4-oxo-5-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-2-phenylimino-1,3-thiazolidin-3-yl]butyl]-2-phenylimino-1,3-thiazolidin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The mesityl and thiazolidin groups may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-mesityl-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
- N-mesityl-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Uniqueness
2-[4-oxo-3-[4-[4-oxo-5-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-2-phenylimino-1,3-thiazolidin-3-yl]butyl]-2-phenylimino-1,3-thiazolidin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide is unique due to its specific combination of mesityl and thiazolidin groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C44H48N6O4S2 |
---|---|
Molecular Weight |
789g/mol |
IUPAC Name |
2-[4-oxo-3-[4-[4-oxo-5-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-2-phenylimino-1,3-thiazolidin-3-yl]butyl]-2-phenylimino-1,3-thiazolidin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C44H48N6O4S2/c1-27-21-29(3)39(30(4)22-27)47-37(51)25-35-41(53)49(43(55-35)45-33-15-9-7-10-16-33)19-13-14-20-50-42(54)36(56-44(50)46-34-17-11-8-12-18-34)26-38(52)48-40-31(5)23-28(2)24-32(40)6/h7-12,15-18,21-24,35-36H,13-14,19-20,25-26H2,1-6H3,(H,47,51)(H,48,52) |
InChI Key |
VMFQBYVWDGPDSG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC2C(=O)N(C(=NC3=CC=CC=C3)S2)CCCCN4C(=O)C(SC4=NC5=CC=CC=C5)CC(=O)NC6=C(C=C(C=C6C)C)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC2C(=O)N(C(=NC3=CC=CC=C3)S2)CCCCN4C(=O)C(SC4=NC5=CC=CC=C5)CC(=O)NC6=C(C=C(C=C6C)C)C)C |
Origin of Product |
United States |
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